molecular formula C12H19F3N2O3 B2641873 Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate CAS No. 1909319-36-3

Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate

Cat. No.: B2641873
CAS No.: 1909319-36-3
M. Wt: 296.29
InChI Key: XRFBJLKCOZRLSF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(trifluoroacetamido)piperidine-4-carboxylate (CAS: 1909319-36-3, Molecular Formula: C₁₂H₁₉F₃N₂O₃, MW: 296.29) is a piperidine-derived compound featuring a trifluoroacetamido group at position 3 and a tert-butoxycarbonyl (Boc) protective group at position 3. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for its stability and ease of functionalization during multi-step reactions .

Properties

IUPAC Name

tert-butyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O3/c1-11(2,3)20-9(18)7-4-5-16-6-8(7)17-10(19)12(13,14)15/h7-8,16H,4-6H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFBJLKCOZRLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCC1NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-36-3
Record name tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Positional Isomers and Ring-Size Variants

Key Compounds :

tert*-Butyl 4-(3-Hydroxypropyl)-4-(2,2,2-Trifluoroacetamido)piperidine-1-carboxylate (18p)

  • Structure : Trifluoroacetamido group at position 4 (vs. position 3 in the target compound).
  • Synthesis : 65% yield, white solid (mp: 86–87°C) .
  • Significance : Positional isomerism impacts steric hindrance and reactivity. The 4-substituted derivative exhibits lower synthetic yield compared to analogs with substituents at position 3, suggesting steric challenges during amidation .

tert*-Butyl 3-Phenyl-4-(Trifluoroacetamido)pyrrolidine-1-carboxylate Structure: Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring). Molecular Weight: 358.36 (vs. 296.29 for the target compound) .

Functional Group Variations

Key Compounds :

3-(2,2,2-Trifluoroacetamido)piperidine-4-carboxylate

  • Structure : Lacks the tert-butyl ester; methyl or ethyl ester variants are common.
  • Molecular Weight : 254.21 (vs. 296.29 for the target compound) .
  • Role : The absence of the tert-butyl group reduces steric protection, making it more reactive in hydrolysis or nucleophilic substitution reactions .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

  • Structure : Carboxylic acid at position 3 (vs. ester in the target compound).
  • Molecular Weight : 305.37 (vs. 296.29 for the target compound) .
  • Implications : The free carboxylic acid enhances solubility in polar solvents but requires additional protection steps during synthesis .

Comparative Data :

Compound Name Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Feature(s)
Target Compound C₁₂H₁₉F₃N₂O₃ 296.29 N/A N/A Boc-protected, trifluoroacetamido
18p C₁₅H₂₃F₃N₂O₄ 364.35 65 86–87 4-Trifluoroacetamido, hydroxypropyl
3-Trifluoroacetamido-piperidine-4-carboxylate C₉H₁₃F₃N₂O₃ 254.21 N/A N/A Unprotected carboxylate
tert-Butyl 3-phenyl-4-(trifluoroacetamido)pyrrolidine-1-carboxylate C₁₇H₂₁F₃N₂O₃ 358.36 N/A N/A Pyrrolidine core, phenyl substituent

Observations :

  • The Boc group in the target compound enhances stability during storage and synthesis compared to unprotected analogs .
  • Substitution patterns (e.g., phenyl vs. hydroxypropyl groups) significantly influence lipophilicity and crystallinity, as evidenced by varying melting points .

Biological Activity

Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and insights from recent research findings.

Chemical Structure and Properties

The compound's structure includes a piperidine ring substituted with a trifluoroacetamido group and a tert-butyl ester, contributing to its stability and bioavailability. Its molecular formula is C11H14F3N1O2C_{11}H_{14}F_3N_1O_2 with a molecular weight of approximately 296.29 g/mol.

Structural Features

FeatureDescription
Piperidine Ring Central cyclic structure providing basic properties
Trifluoroacetamido Group Enhances binding affinity to biological targets
Tert-Butyl Ester Increases lipophilicity and stability

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoroacetamido group can form hydrogen bonds with target proteins, modulating their activity. The piperidine ring facilitates interactions with various biological molecules, influencing physiological processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which may have therapeutic implications.
  • Receptor Modulation: It interacts with various receptors, potentially affecting signaling pathways related to inflammation and metabolic processes.

Research Findings

Recent studies have highlighted the compound's potential applications in drug development and enzyme inhibition.

  • Enzyme Interaction Studies:
    • The compound exhibits significant inhibition against enzymes such as α-L-fucosidase, demonstrating competitive inhibition characteristics with a Ki value of 5×1095\times 10^{-9} M .
    • Studies indicate that modifications in the trifluoroacetamido group can enhance or reduce inhibitory effects on target enzymes .
  • Pharmaceutical Applications:
    • Ongoing research aims to explore its use as a precursor in synthesizing biologically active natural products .
    • Its structural features make it a candidate for developing new pharmaceuticals targeting metabolic disorders .

Comparative Analysis

The unique structure of this compound sets it apart from similar compounds.

Compound NameUnique Features
Tert-butyl 3-(2,2,2-trifluoroacetamido)piperidine-4-carboxylateDifferent substitution pattern on the piperidine ring
Tert-butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylateVariations in stereochemistry affecting activity

Study 1: Enzyme Inhibition Profile

A detailed study investigated the interaction of this compound with α-L-fucosidase. The findings revealed that the compound effectively inhibits enzyme activity through competitive binding, suggesting its potential as a therapeutic agent in conditions where α-L-fucosidase plays a critical role.

Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of this compound to evaluate their biological activities. Results indicated that specific modifications could enhance enzyme inhibition potency while maintaining favorable pharmacokinetic properties.

Q & A

Basic: What are the recommended synthetic strategies for Tert-butyl 3-(trifluoroacetamido)piperidine-4-carboxylate?

Methodological Answer:
The synthesis typically involves sequential protection and functionalization of the piperidine ring. A common approach includes:

Piperidine Core Preparation : Start with tert-butyl piperidine-4-carboxylate derivatives. Introduce the trifluoroacetamido group at position 3 via nucleophilic substitution or coupling reactions.

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines, followed by selective deprotection under acidic conditions (e.g., TFA) .

Trifluoroacetylation : React the deprotected amine with trifluoroacetic anhydride (TFAA) in inert solvents (e.g., DCM) at 0–25°C .

Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization for high purity.
Key Considerations : Optimize reaction time and temperature to minimize side products. Monitor intermediates via TLC or LCMS .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:
Use a combination of techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify protons on the piperidine ring (δ 1.4–3.5 ppm) and tert-butyl group (δ 1.4 ppm). The trifluoroacetamido group shows characteristic ¹⁹F signals at δ -75 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (LCMS/HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration, use SHELX software for structure refinement .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile reagents (e.g., TFAA) .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis .
  • First Aid : For skin contact, rinse with water ≥15 minutes; seek medical attention if irritation persists .

Advanced: How to address contradictory NMR data during synthesis?

Methodological Answer:
Contradictions may arise from:

  • Dynamic Stereochemistry : Piperidine chair flipping can cause signal splitting. Use variable-temperature NMR to study conformational exchange .
  • Impurities : Run LCMS to detect byproducts (e.g., incomplete trifluoroacetylation). Repurify via preparative HPLC .
  • Solvent Artifacts : Ensure deuterated solvents (CDCl₃, DMSO-d₆) are anhydrous. Check for residual protonated solvent peaks.
  • Crystallographic Validation : Resolve ambiguities by growing single crystals and refining structures with SHELXL .

Advanced: What role does this compound play in PROTAC development?

Methodological Answer:
The trifluoroacetamido group enhances metabolic stability, while the piperidine scaffold serves as a linker in PROTACs (Proteolysis-Targeting Chimeras):

Linker Design : Optimize length and rigidity to balance target protein degradation efficiency .

Conjugation Chemistry : React the carboxylate with E3 ligase ligands (e.g., thalidomide analogs) via carbodiimide coupling (EDC/HOBt) .

Biological Testing : Assess degradation efficiency (e.g., Western blot for target protein levels) and selectivity (CRISPR screening) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility vs. reaction rate trade-offs.

  • Catalysis : Use DMAP or Hünig’s base to accelerate acylation steps .

  • Temperature Control : Employ flow chemistry for exothermic reactions (e.g., TFAA addition) to maintain ≤30°C .

  • Scale-Up Metrics :

    ParameterLab Scale (1 g)Pilot Scale (100 g)
    Yield65%58%
    Purity (HPLC)98%95%
    Reaction Time12 h8 h
    Adjust stoichiometry (1.2 eq TFAA) and agitation speed to mitigate mass transfer issues .

Advanced: What analytical methods resolve enantiomeric impurities?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:IPA (90:10) mobile phase. Monitor at 254 nm .
  • Polarimetry : Compare specific rotation with literature values for the desired enantiomer.
  • Circular Dichroism (CD) : Confirm absolute configuration post-crystallography .

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